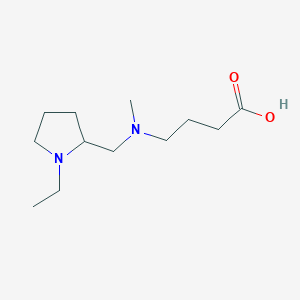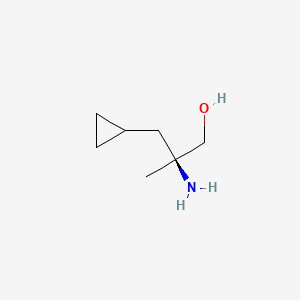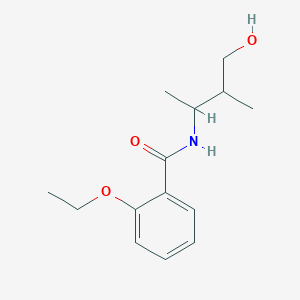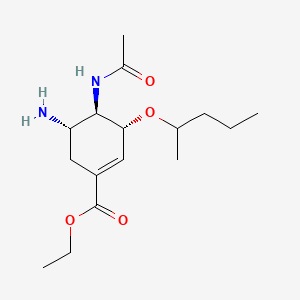
N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide is a compound that belongs to the class of azetidine derivatives. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its diverse biological activities and its use as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide typically involves the reaction of azetidine derivatives with sulfonamide precursors. One common method is the aza-Michael addition, where azetidine reacts with a sulfonamide compound under basic conditions to form the desired product . Another method involves the coupling of azetidine derivatives with sulfonamide compounds using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The azetidine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-2-carboxylic acid: A natural product with biological activity.
(Azetidin-3-yl)acetic acid: An analogue of 4-aminobutanoic acid (GABA).
3-(3-Trifluoromethyl)-1H-pyrazole: A heterocyclic compound with similar structural features.
Uniqueness
N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide is unique due to its combination of the azetidine ring and the sulfonamide group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H13ClN2O3S |
|---|---|
Molekulargewicht |
276.74 g/mol |
IUPAC-Name |
N-(azetidin-3-yl)-3-chloro-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C10H13ClN2O3S/c1-16-10-3-2-8(4-9(10)11)17(14,15)13-7-5-12-6-7/h2-4,7,12-13H,5-6H2,1H3 |
InChI-Schlüssel |
BHLWUNKWHAURIY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CNC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![methyl (4Z)-2-methyl-4-{[5-({[(4-methylphenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14908143.png)




![(3aR,4R,4aR,7aS,8R,8aR)-6-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14908167.png)

![1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one](/img/structure/B14908177.png)
